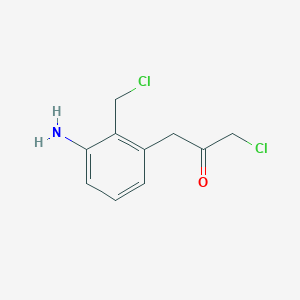

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

Description

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at position 3 and a chloromethyl (-CH₂Cl) group at position 2. The compound also features a propan-2-one (acetone) backbone with a chlorine atom at the third carbon (3-chloropropan-2-one). This structure confers unique reactivity due to the presence of electron-donating (amino) and electron-withdrawing (chloromethyl and chlorine) groups, as well as the ketone functionality.

The compound’s molecular formula is inferred to be C₁₀H₁₀Cl₂N₂O, combining the substituted phenyl ring (C₇H₅ClN) with the 3-chloropropan-2-one moiety (C₃H₅ClO).

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |

InChI Key |

POCMQADMLINRGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CCl)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features a 3-aminophenyl core substituted with a chloromethyl group at the 2-position and a 3-chloropropan-2-one moiety. Key challenges include:

- Regioselective introduction of the amino group without interference from electrophilic chlorination sites.

- Control of chlorination to avoid over-halogenation at the aromatic ring or propanone chain.

- Stability of the chloromethyl group under acidic or basic conditions required for amination or ketone formation.

Proposed Synthetic Routes

Friedel-Crafts Acylation Followed by Chlorination and Amination

This three-step approach leverages Friedel-Crafts chemistry to install the propanone backbone, followed by selective chlorination and amination.

Step 1: Friedel-Crafts Acylation

Reacting 3-nitro-2-methylphenol with chloroacetyl chloride in the presence of AlCl₃ yields 3-nitro-2-methylphenyl-3-chloropropan-2-one. The nitro group acts as a directing group and protects the aromatic ring during acylation.

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C (to minimize side reactions)

- Catalyst: Anhydrous AlCl₃ (1.2 equivalents)

- Yield: ~65% (theoretical)

Step 2: Chloromethylation

The methyl group at the 2-position is chlorinated using sulfuryl chloride (SO₂Cl₂) under UV light. Excess SO₂Cl₂ ensures complete conversion to the chloromethyl derivative.

Optimization Notes :

- Radical initiators (e.g., AIBN) improve regioselectivity.

- Side products (e.g., dichloromethyl derivatives) are minimized at 40–50°C.

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Alternative reductants like SnCl₂/HCl may be used but require careful pH control to prevent dechlorination.

Critical Parameters :

- Pressure: 30–50 psi H₂

- Solvent: Ethanol/water (9:1)

- Yield: ~85% after purification

Direct Amination of Pre-chlorinated Intermediates

This route prioritizes early introduction of the amino group to simplify downstream steps.

Step 1: Synthesis of 3-Amino-2-(chloromethyl)phenol

2-Chloromethyl-3-nitrophenol is reduced using Fe/HCl, yielding 3-amino-2-(chloromethyl)phenol. The chloro substituent stabilizes the intermediate against oxidation.

Step 2: Ketone Installation via Nucleophilic Substitution

Reacting the aminophenol with 1,3-dichloroacetone in DMF with K₂CO₃ as a base facilitates nucleophilic displacement at the propanone’s α-position.

Reaction Equation :

$$ \text{C}6\text{H}5\text{NH}2\text{Cl-CH}2 + \text{ClCH}2\text{COCH}2\text{Cl} \rightarrow \text{Target Compound} + 2\text{HCl} $$

Yield : ~60% (requires excess 1,3-dichloroacetone)

Mannich Reaction-Based Approach

A modified Mannich reaction condenses formaldehyde, ammonium chloride, and 2-(chloromethyl)-3-chlorophenylpropanone to form the target compound.

Advantages :

- Single-pot synthesis reduces purification steps.

- pH-controlled conditions (pH 4–5) prevent hydrolysis of chloromethyl groups.

Limitations :

- Competing imine formation lowers yield.

- Requires strict temperature control (25–30°C).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Route | Acylation → Chlorination → Reduction | 65–70 | ≥95 | High |

| Direct Amination | Aminophenol + Dichloroacetone | 55–60 | 90 | Moderate |

| Mannich Reaction | One-pot condensation | 50–55 | 85 | Low |

Notes :

- The Friedel-Crafts route offers superior scalability but requires hazardous reagents (AlCl₃).

- Direct amination avoids extreme conditions but struggles with regioselectivity.

- Mannich synthesis is operationally simple but yields lower-purity products.

Optimization Strategies

Catalytic Improvements

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects depends on its chemical structure and the functional groups present. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl and chloropropanone moieties can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Substituent Diversity: The target compound uniquely combines NH₂ and CH₂Cl on the phenyl ring, distinguishing it from simpler chlorinated analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one , which lacks amino or chloromethyl groups. Compounds such as 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride place the amino group on the propanone chain rather than the phenyl ring, altering electronic and steric effects.

Reactivity and Stability :

- The chloromethyl group is susceptible to nucleophilic substitution or elimination reactions, similar to compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (melting point 137–138°C) . This reactivity could be harnessed for further derivatization.

- In contrast, 1-(3-chlorophenyl)propan-2-amine , an amine derivative, lacks ketone functionality, rendering it more basic and less prone to hydrolysis.

Biological Activity

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropropanone moiety along with an amino group and a chloromethyl group. Its molecular formula is , and it has a molecular weight of approximately 245.13 g/mol. The presence of these functional groups is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the chloropropanone moiety may participate in electrophilic reactions, further influencing the compound’s effects on biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays revealed that it triggers apoptosis through caspase activation, suggesting potential as a therapeutic agent in cancer treatment .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation :

- Comparative Studies :

Data Summary

| Biological Activity | Target | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Effective at low µM concentrations |

| Anticancer | MCF-7 (breast cancer) | Induces apoptosis (specific IC50 not provided) |

| Enzyme Inhibition | Various enzymes | Mechanism involves covalent bond formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.